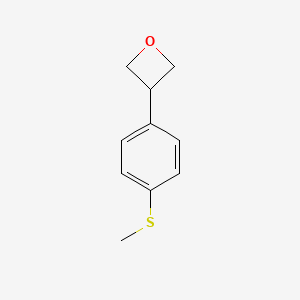
3-(4-(Methylthio)phenyl)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Methylthio)phenyl)oxetane is an organic compound with the molecular formula C₁₀H₁₂OS It features an oxetane ring, which is a four-membered cyclic ether, attached to a phenyl group substituted with a methylthio group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylthio)phenyl)oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of epoxides or halohydrins. For instance, starting from 4-(methylthio)phenylacetaldehyde, the compound can be synthesized via the following steps:
Epoxidation: The aldehyde is first converted to an epoxide using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Cyclization: The epoxide undergoes intramolecular cyclization under basic conditions, such as with sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient epoxidation and cyclization processes, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Methylthio)phenyl)oxetane can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-CPBA.
Reduction: The oxetane ring can be reduced to a diol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Diols
Substitution: Corresponding substituted products with nucleophiles
Aplicaciones Científicas De Investigación
3-(4-(Methylthio)phenyl)oxetane has several scientific research applications:
Medicinal Chemistry: The oxetane ring is a valuable scaffold in drug design due to its ability to modulate physicochemical properties and improve metabolic stability. It is used in the development of kinase inhibitors and other therapeutic agents.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials with unique mechanical and thermal properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Mecanismo De Acción
The mechanism of action of 3-(4-(Methylthio)phenyl)oxetane depends on its specific application. In medicinal chemistry, the oxetane ring can act as a nonclassical isoster of carbonyl groups, influencing the binding affinity and selectivity of drug molecules to their targets. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Oxetan-3-one: Another oxetane derivative used in medicinal chemistry.
Oxetanocin A: A naturally occurring nucleoside analog with antiviral properties.
Thromboxane A₂: A biologically active oxetane-containing compound involved in platelet aggregation.
Uniqueness
3-(4-(Methylthio)phenyl)oxetane is unique due to the presence of the methylthio group, which imparts distinct electronic and steric properties. This makes it a versatile building block for the synthesis of novel compounds with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C10H12OS |
|---|---|
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
3-(4-methylsulfanylphenyl)oxetane |
InChI |
InChI=1S/C10H12OS/c1-12-10-4-2-8(3-5-10)9-6-11-7-9/h2-5,9H,6-7H2,1H3 |
Clave InChI |
COCNDQPWZYLELK-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


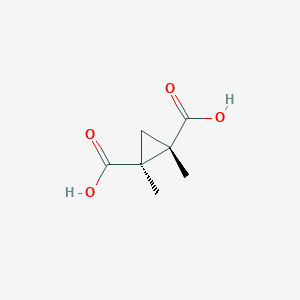
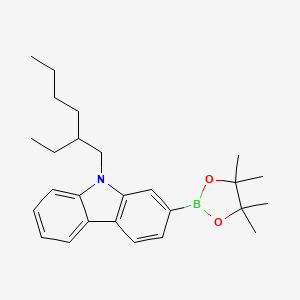
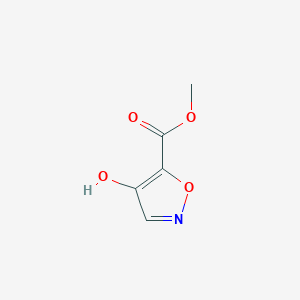


![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)

![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)
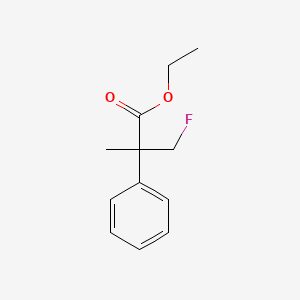
![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)
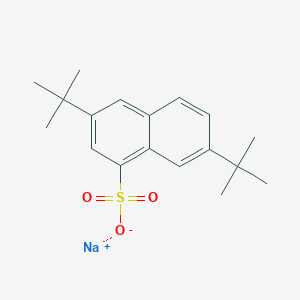

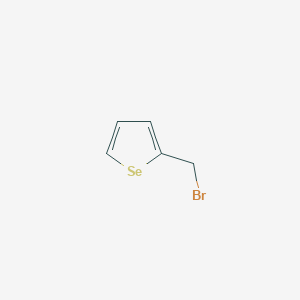
![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)
